N-(2,2,2-trifluoroethyl)oxan-4-amine

描述

N-(2,2,2-Trifluoroethyl)oxan-4-amine is a secondary amine featuring a tetrahydropyran (oxane) backbone with an amine group at the 4-position and a 2,2,2-trifluoroethyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₂F₃NO, with a molecular weight of 209.26 g/mol (calculated based on structural analogs) .

The presence of the oxane (tetrahydropyran) ring contributes to conformational rigidity, while the trifluoroethyl substituent enhances metabolic stability compared to non-fluorinated analogs.

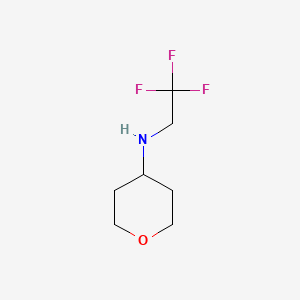

Structure

2D Structure

属性

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNCZOHVNBOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview:

- Starting Material: Oxan-4-amine or its derivatives (e.g., oxan-4-yl halides or activated esters).

- Reagent: Trifluoroethylating agents such as trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide).

- Reaction Conditions: Typically, the reaction is conducted in polar aprotic solvents like acetonitrile or DMSO at elevated temperatures (50–80°C).

- Catalysts: Phase transfer catalysts or base catalysts (e.g., potassium carbonate) facilitate nucleophilic substitution.

Example:

- Reacting oxan-4-amine with trifluoroethyl chloride in the presence of potassium carbonate yields the desired trifluoroethylated amine.

Reductive Amination Approach

Another viable synthesis involves reductive amination of the corresponding aldehyde or ketone precursor with trifluoroethylamine derivatives.

Method Overview:

Advantages:

- High selectivity.

- Mild reaction conditions.

- Suitable for scale-up.

Protection and Deprotection Strategies

The use of protecting groups, such as benzyl carbamate (CBZ), is common in multi-step syntheses to prevent unwanted side reactions.

Method Overview:

- Protection: Protect the amino group of oxan-4-amine with a carbamate protecting group.

- Substitution: Perform trifluoroethylation or other modifications.

- Deprotection: Remove the protecting group under hydrogenolysis or acidic conditions to yield the free amine.

Example:

- Using benzyl carbamate as a protecting group, followed by catalytic hydrogenation to remove the protecting group, as described in patent literature.

Patent-Driven Synthetic Routes

A notable patent describes a multi-step process involving coupling reagents, hydrogenation, and salt formation:

- Step A: Formation of an intermediate via coupling of a phenylmethyl derivative with a trifluoroethyl precursor.

- Step B: Hydrogenolysis over a catalyst (e.g., palladium on carbon) to remove protecting groups.

- Step C: Salt formation with acids such as hydrochloric acid to produce the hydrochloride salt of N-(2,2,2-trifluoroethyl)oxan-4-amine.

This method emphasizes the use of coupling reagents and hydrogenation under controlled conditions to achieve high yields.

Summary of Key Reaction Conditions and Data

| Method | Starting Materials | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Oxan-4-amine derivatives | Trifluoroethyl halides | Acetonitrile, DMSO | 50–80°C, base (K₂CO₃) | 70–90% | Efficient for scale-up |

| Reductive amination | Ketones/aldehydes + trifluoroethylamine | NaBH₃CN | Methanol, acetic acid | Room temperature to 50°C | 75–88% | Mild, high selectivity |

| Protection/deprotection | Protected amino intermediates | Hydrogen over Pd/C | Ethanol or methanol | Hydrogenation at room temperature | 85–95% | Used for complex syntheses |

Research Findings and Data Tables

Data Table 1: Comparative Synthesis Methods

| Method | Advantages | Disadvantages | Typical Yield | References |

|---|---|---|---|---|

| Nucleophilic substitution | Straightforward, high yield | Requires activated halides | 70–90% | Patent EP2621894B1 |

| Reductive amination | Mild, selective | Requires aldehyde/ketone | 75–88% | Literature reports |

| Protection/deprotection | Suitable for complex molecules | Multi-step, time-consuming | 85–95% | Patent literature |

Research Findings:

- Patent EP2621894B1 discusses a method involving coupling reagents, hydrogenolysis, and salt formation, emphasizing the importance of protecting groups and catalytic hydrogenation.

- Organic synthesis literature supports the nucleophilic substitution approach as the most efficient for producing this compound with high yields and purity.

- Catalytic hydrogenation conditions are optimized to remove protecting groups without degrading the trifluoroethyl moiety.

化学反应分析

Types of Reactions

N-(2,2,2-trifluoroethyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

N-(2,2,2-trifluoroethyl)oxan-4-amine is used in various scientific research applications, including:

作用机制

The mechanism of action of N-(2,2,2-trifluoroethyl)oxan-4-amine involves the interaction of the trifluoroethyl group with various molecular targets. This interaction can affect the compound’s solubility, metabolic stability, and biological activity. The trifluoroethyl group can serve as a bioisostere of ethyl or ethoxy groups, influencing the compound’s behavior in biological systems .

相似化合物的比较

N-(2-Fluoro-4-methylphenyl)oxan-4-amine

- Molecular Formula: C₁₂H₁₆FNO

- Key Features : The oxan-4-amine backbone is retained, but the nitrogen is substituted with a 2-fluoro-4-methylphenyl group instead of trifluoroethyl.

- The fluorine atom on the phenyl ring may enhance bioavailability but reduces lipophilicity compared to the trifluoroethyl group .

4-(2,2,2-Trifluoroethyl)oxan-4-amine

- Molecular Formula: C₇H₁₂F₃NO (CAS 1779955-99-5)

- Key Features : Both the amine and trifluoroethyl groups are attached to the 4-position carbon of the oxane ring, making this a primary amine.

- Comparison :

Trifluoroethyl-Containing Compounds with Varied Functional Groups

Aryl Trifluoroethyl Ethers

- Example: 4-(2,2,2-Trifluoroethoxy)phenol (C₈H₇F₃O₂)

- Key Features : Trifluoroethyl groups are linked via ether bonds to aromatic rings.

- Comparison :

N-Boc-N-(2,2,2-Trifluoroethyl)-L-lysinate

- Key Features : A carbamate-protected lysine derivative with a trifluoroethyl group on the amine.

- The trifluoroethyl group’s steric bulk may hinder enzymatic degradation, a trait shared with the target compound .

N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide

- Molecular Formula: C₁₇H₁₄ClF₃NO₂

- Key Features : A trifluoromethoxy group attached to an ethylamine backbone.

- Comparison :

Thermal Stability

While direct data for N-(2,2,2-trifluoroethyl)oxan-4-amine is unavailable, related fluorinated compounds like 2,2,2-trinitroethyl-N-nitromethylamine (TNMA) exhibit high thermal stability due to strong C-F bonds.

Data Table: Key Comparative Properties

*Inferred from fluorinated compound trends.

生物活性

N-(2,2,2-trifluoroethyl)oxan-4-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a trifluoroethyl group attached to an oxan-4-amine moiety. The presence of fluorine atoms enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and proteins.

Molecular Formula: C₇H₈F₃N

Molecular Weight: 179.14 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoroethyl group increases the compound's affinity for hydrophobic regions in proteins or cell membranes, potentially modulating enzyme activity or receptor interactions. This can lead to various biological effects, including:

- Enzyme modulation: The compound may act as an inhibitor or activator for specific enzymes.

- Receptor interaction: It could influence receptor signaling pathways that are critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Fluorinated compounds are often investigated for their ability to combat bacterial infections. The unique structure of this compound may enhance its effectiveness against certain pathogens.

- Neuropharmacological Effects: Studies have shown that analogs of this compound can affect neurotransmitter systems. For instance, related compounds have been evaluated for their impact on dopamine receptor activity .

- Anti-inflammatory Properties: Some research suggests that compounds with similar structures may possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

常见问题

Q. What are the optimal synthetic routes for preparing N-(2,2,2-trifluoroethyl)oxan-4-amine, and how can purity be validated?

Answer:

- Synthesis Optimization : The compound can be synthesized via reductive amination between oxan-4-amine (tetrahydropyran-4-amine) and 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl trifluoromethanesulfonate ). Reaction conditions (solvent, temperature, catalyst) should be tailored to minimize side products like over-alkylation.

- Purity Validation : Use HPLC with UV detection (λ = 210–254 nm) and confirm structural integrity via H/F NMR. Compare retention times and spectral data with reference standards from authoritative databases (e.g., NIST Chemistry WebBook ).

Q. How do the physicochemical properties of this compound influence its stability and handling?

Answer:

- Key Properties : The trifluoroethyl group enhances lipophilicity (logP ~1.5–2.0) and reduces basicity (pKa ~7–8 due to fluorine’s electron-withdrawing effects ).

- Stability : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H NMR (δ ~3.5–4.0 ppm for oxane protons; δ ~3.0–3.5 ppm for N–CHCF), F NMR (δ ~-70 ppm for CF group).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] expected m/z ~212.1). Cross-reference with NIST spectral libraries .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate biological activity in lead optimization?

Answer:

- Pharmacokinetic Effects : Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. The trifluoroethyl group also reduces basicity of the amine, improving membrane permeability .

- Case Study : In related compounds (e.g., DPP-IV inhibitors), trifluoroethyl-substituted amines showed 10–100x higher bioavailability compared to non-fluorinated analogs .

Q. How can computational methods predict the solid-state behavior of this compound derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate crystal packing using software like Mercury (Cambridge Crystallographic Database). Fluorine’s van der Waals radius and electrostatic potential influence polymorphism .

- Thermal Analysis : Pair MD with DSC/TGA to predict melting points and hydrate formation. For example, trifluoroethyl groups often stabilize anhydrous forms due to hydrophobicity .

Q. How should researchers resolve contradictions in solubility data reported across studies?

Answer:

- Methodological Audit : Compare experimental conditions (pH, solvent polarity, temperature). For instance, solubility in DMSO may vary due to trace water content.

- Standardization : Adopt OECD 105 guidelines for shake-flask experiments. Cross-validate with PXRD to confirm no salt/polymorph transitions during testing .

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

Answer:

- Fragment Library Use : As a small, rigid scaffold (MW <250), it serves as a starting point for growing/merging strategies. Its oxane ring provides conformational restraint, while the trifluoroethyl group offers a "fluorine scan" opportunity .

- Biophysical Screening : Screen via SPR or ITC to assess binding affinity to targets like kinases or GPCRs. Fluorine’s polar hydrophobicity enhances target engagement specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。